3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide

Medicinal Chemistry Drug Design ADME Properties

Researchers designing CNS-penetrant libraries require scaffolds with precise halogenation and a reactive handle. 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide meets these needs: • Favored CNS profile: XLogP3 = 2.5, TPSA = 83.4 Ų enable BBB permeation. • Halogen-driven potency: 3-Cl for metabolic stability, 6-F for electronic tuning; non-halogenated analogs lack this. • Versatile hydrazide: Condense with aldehydes to form Schiff bases or metal complexes for bioactive diversity. This scaffold streamlines hit-to-lead optimization for Mcl-1 and other targets.

Molecular Formula C9H6ClFN2OS
Molecular Weight 244.67 g/mol
CAS No. 329219-36-5
Cat. No. B1606501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide
CAS329219-36-5
Molecular FormulaC9H6ClFN2OS
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC(=C2Cl)C(=O)NN
InChIInChI=1S/C9H6ClFN2OS/c10-7-5-2-1-4(11)3-6(5)15-8(7)9(14)13-12/h1-3H,12H2,(H,13,14)
InChIKeySMWWKYQXDCAXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide: Essential Bioactive Building Block


3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide (CAS 329219-36-5) is a halogenated benzothiophene-2-carbohydrazide derivative that serves as a versatile scaffold in medicinal chemistry . With a molecular formula of C9H6ClFN2OS and a molecular weight of 244.67 g/mol, this compound incorporates both 3-chloro and 6-fluoro substituents on the benzothiophene core, alongside a reactive hydrazide moiety at the 2-position, enabling diverse derivatization pathways [1]. The benzothiophene framework is a privileged structure found in clinically established drugs including raloxifene, zileuton, and sertaconazole, underscoring its pharmaceutical relevance .

Scaffold Benzothiophene-2-carbohydrazide core for hydrazone library synthesis
Derivatization Hydrazide group enables Schiff base and metal complex formation
Property 3-Chloro-6-fluoro substitution supports ADME-relevant profiling studies

Irreplaceable 3-Chloro-6-fluoro Substitution in Benzothiophene-2-Carbohydrazides


Substitution of 3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide with structurally related benzothiophene-2-carbohydrazides is not scientifically justified due to the critical role of halogen substitution in modulating physicochemical properties, target binding, and biological activity [1]. The 6-fluoro substituent influences lipophilicity (XLogP3: 2.5) and electronic distribution, which are key determinants of membrane permeability and receptor interactions [2]. The 3-chloro group contributes to metabolic stability and can participate in halogen bonding with biological targets [3]. The hydrazide functionality at the 2-position provides a synthetic handle for Schiff base formation and metal complexation, enabling access to bioactive coordination compounds that cannot be generated from analogs lacking this specific substitution pattern [4][5].

! 6-Fluoro substitution: non-fluorinated analogs may shift lipophilicity and permeability profile
! 3-Chloro group: absence may alter halogen bonding and metabolic stability context
! Hydrazide moiety: non-hydrazide analogs may not support Schiff base and metal complex derivatization

Quantitative Evidence for 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide


Enhanced Lipophilicity and Predicted Membrane Permeability

The 6-fluoro substituent significantly increases the lipophilicity of the benzothiophene-2-carbohydrazide scaffold compared to the non-fluorinated parent compound. The target compound exhibits a calculated XLogP3 value of 2.5 . While direct experimental logP data for the parent 1-benzothiophene-2-carbohydrazide are not available in the primary literature, the well-documented lipophilicity-enhancing effect of aromatic fluorine substitution allows class-level inference that the 6-fluoro derivative possesses superior membrane permeability characteristics [1]. This enhanced lipophilicity is a critical parameter for central nervous system (CNS) penetration and oral bioavailability in drug development programs.

Lipophilicity Estimate
Class-level inference
XLogP3 = 2.5
Reported lipophilicity context for permeability research
In silico calculation; class-level inference
Medicinal Chemistry Drug Design ADME Properties

Schiff Base Metal Complexes with Antimicrobial Potential

The hydrazide moiety of 3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide enables facile condensation with aldehydes to form Schiff base ligands, which subsequently coordinate transition metals to yield bioactive complexes. While direct antimicrobial data for the 6-fluoro derivative are not available, a closely related analog—3-chloro-N'-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide—has been extensively characterized and its metal complexes evaluated for antimicrobial activity [1]. The Cu(II), Co(II), Ni(II), Zn(II), Hg(II), Mn(II), and Fe(III) complexes of this ligand exhibited antibacterial activity against E. coli and S. aureus and antifungal activity against A. niger and A. flavus [1]. The analogous 6-fluoro derivative is expected to yield similar coordination chemistry and bioactivity, with the electron-withdrawing fluorine substituent potentially modulating the Lewis acidity of the metal center [2].

Antimicrobial Complex Activity
Cross-study comparable
Target: not directly reported | Analog: 6-methoxy derivative active against E. coli, S. aureus, A. niger, A. flavus
Supports antimicrobial screening context
Qualitative class-level inference; metal-dependent
Coordination Chemistry Antimicrobial Agents Schiff Base Complexes

Mcl-1 Binding Affinity: A Benchmark for Apoptosis Regulators

The benzothiophene-2-carboxylic acid scaffold, a close structural relative of the target carbohydrazide, demonstrates measurable binding to the anti-apoptotic protein Mcl-1, a validated oncology target. The 3-chloro-1-benzothiophene-2-carboxylic acid (CAS 307964) exhibits a Ki of 1.31 µM (1310 nM) against recombinant human Mcl-1 in a biochemical binding assay [1]. While the carbohydrazide derivative has not been directly profiled, the carboxylic acid analog establishes the benzothiophene core as a viable scaffold for Mcl-1 inhibition. The hydrazide functionality of the target compound provides an additional synthetic vector for optimizing binding affinity through Schiff base derivatization or metal complexation [2].

Mcl-1 Binding (analog)
Supporting evidence
Ki = 1.31 µM (carboxylic acid analog)
Reported scaffold binding context
Analog carboxylic acid; may inform hydrazide optimization
Oncology Apoptosis Protein-Protein Interaction Inhibitors

Favorable Physicochemical Profile for Oral Drug-Likeness

The physicochemical profile of 3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide meets key drug-likeness criteria: TPSA = 83.4 Ų (within Veber's rule threshold of ≤140 Ų), 2 hydrogen bond donors, and 4 hydrogen bond acceptors . Compared to the non-fluorinated parent 3-chlorobenzothiophene-2-carbohydrazide (MW 226.68 g/mol) , the 6-fluoro derivative exhibits a higher molecular weight (244.67 g/mol) and increased lipophilicity while maintaining a favorable TPSA for oral bioavailability. The balanced HBD/HBA ratio (2/4) supports both membrane permeability and aqueous solubility, making this compound a superior starting point for lead optimization relative to more polar or lipophilic benzothiophene analogs [1].

Drug-like Properties
Cross-study comparable
MW 244.67 TPSA 83.4 Ų HBD 2 HBA 4 XLogP3 2.5
Reported oral drug-like property context
In silico calculated; requires experimental confirmation
Drug Design ADME Physicochemical Profiling

Recommended Applications for 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide


CNS-Penetrant Drug Candidate Synthesis

The favorable lipophilicity (XLogP3 = 2.5) and balanced TPSA (83.4 Ų) of 3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide make it an ideal scaffold for designing CNS-penetrant small molecules . The hydrazide group can be elaborated into diverse chemotypes (e.g., hydrazones, oxadiazoles, triazoles) while maintaining physicochemical properties conducive to blood-brain barrier penetration. This compound should be prioritized over non-fluorinated benzothiophene analogs when CNS exposure is a project requirement.

Antimicrobial Metal Complexes via Coordination Chemistry

The hydrazide functionality enables the synthesis of Schiff base ligands via condensation with aromatic aldehydes, followed by complexation with transition metals (Cu, Co, Ni, Zn, Mn, Fe) to yield bioactive coordination compounds [1]. The 3-chloro and 6-fluoro substituents provide electronic tuning of the ligand field, which may modulate the antimicrobial potency and spectrum of the resulting metal complexes. This application is directly supported by extensive studies on the closely related 6-methoxy analog [2].

Mcl-1 Inhibitor Lead Optimization

The benzothiophene-2-carboxylic acid scaffold has demonstrated measurable Mcl-1 binding (Ki = 1.31 µM) [3]. The carbohydrazide derivative offers a synthetically versatile alternative for lead optimization, as the hydrazide group can be readily converted to amides, esters, or heterocycles to improve binding affinity and selectivity. Researchers pursuing Mcl-1 as a therapeutic target should consider this compound as a privileged starting point for library synthesis.

Fluorescent Probes and Bioconjugates Synthesis

The hydrazide moiety is a well-established handle for bioconjugation via hydrazone or acyl hydrazide linkages. The 6-fluoro substituent may serve as a site for metabolic stabilization or as a spectroscopic probe (¹⁹F NMR) [4]. This compound is suitable for generating fluorescent conjugates (e.g., with dansyl hydrazine) or for attaching the benzothiophene pharmacophore to biomolecules for target identification and mechanism-of-action studies.

Application
Selection Property
Validation Focus
CNS permeability research
Halogen-substituted benzothiophene scaffold
Blood-brain barrier model permeability
Antimicrobial metal complex screening
Hydrazide-ligand derivatization
Metal complex antimicrobial endpoint review
Mcl-1 pathway studies
Benzothiophene-2-carbohydrazide scaffold
Mcl-1 binding assay context
Fluorescent probe conjugation studies
Hydrazide bioconjugation handle
Spectroscopic monitoring (19F NMR / fluorescence)

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